Salutaridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTRUVGBZQJVTF-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941041 | |

| Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Rods from ethyl acetate | |

CAS No. |

1936-18-1 | |

| Record name | Salutaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALUTARIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X10PRH74D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salutaridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

197-198 °C | |

| Record name | Salutaridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Isolation of Salutaridine from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridine, a morphinandienone alkaloid, is a pivotal intermediate in the biosynthesis of morphine and other related opiates in the opium poppy (Papaver somniferum)[1]. Its discovery and the elucidation of its role in the intricate biosynthetic pathway of morphinan (B1239233) alkaloids have been significant milestones in understanding plant secondary metabolism. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and characterization of this compound.

Natural Occurrence

This compound is primarily found in plants of the Papaveraceae family, most notably the opium poppy (Papaver somniferum)[1]. It has also been identified in other plant species, including those from the Croton and Stephania genera. Within Papaver somniferum, this compound is present in the plant's aerial parts, including the capsules, stems, and leaves, but is notably absent from the latex (opium)[2][3].

Biosynthesis of this compound

This compound is a key downstream product in the benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis of this compound begins with the conversion of (S)-reticuline to (R)-reticuline. (R)-reticuline then undergoes an intramolecular C-C phenol (B47542) coupling reaction to form this compound. This critical step is catalyzed by the cytochrome P450 enzyme, this compound synthase (CYP719B1)[4]. This compound is subsequently reduced to (7S)-salutaridinol by the enzyme this compound reductase (SalR)[5].

Caption: Biosynthetic pathway of this compound from (R)-Reticuline.

Experimental Protocols

The following section details a synthesized protocol for the extraction and purification of this compound from Papaver somniferum capsules, based on established methods for opium alkaloid extraction.

Extraction of Total Alkaloids from Poppy Straw

This protocol is adapted from general methods for the extraction of alkaloids from dried poppy capsules (poppy straw).

Materials:

-

Dried and finely ground Papaver somniferum capsules (poppy straw)

-

Ammonia (B1221849) solution (25%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate 100 g of finely powdered poppy straw with a solution of 95% methanol and 5% ammonia solution (v/v) at a 1:10 solid-to-liquid ratio for 24 hours at room temperature with occasional stirring.

-

Filter the mixture through filter paper.

-

Re-extract the plant residue twice more with the same solvent mixture for 24 hours each time.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

-

Dissolve the crude extract in 200 mL of 2% sulfuric acid.

-

Wash the acidic solution with 3 x 100 mL of dichloromethane to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous phase to 9-10 with a 25% ammonia solution.

-

Extract the alkaline solution with 3 x 150 mL of dichloromethane.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to dryness under reduced pressure to yield the crude total alkaloid extract.

Isolation of this compound by Column Chromatography

Materials:

-

Crude total alkaloid extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: Chloroform (B151607):Methanol gradient

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for visualization

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into a glass column.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing methanol in chloroform, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions of 20 mL each and monitor the separation by TLC.

-

For TLC analysis, use a mobile phase of chloroform:methanol (9:1, v/v).

-

Visualize the spots on the TLC plates under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.

-

Pool the fractions containing this compound based on the TLC profiles.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

Purification by Preparative HPLC (Optional)

For higher purity, the this compound-rich fractions from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 column (e.g., 250 x 20 mm, 10 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

Procedure:

-

Dissolve the this compound-rich fraction in a minimal amount of the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute with a suitable gradient program to separate this compound from other co-eluting alkaloids.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain highly purified this compound.

References

Salutaridine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridine is a pivotal morphinane alkaloid and a key intermediate in the biosynthesis of prominent opioid analgesics such as morphine and codeine within the opium poppy (Papaver somniferum)[1]. Beyond its role as a biosynthetic precursor, this compound has garnered attention for its own intrinsic biological activities, exhibiting potential as a modulator of key signaling pathways in the central nervous system and as an antiviral agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and spectral characteristics of this compound. Furthermore, it outlines detailed experimental protocols for its isolation, synthesis, and for the characterization of its biological activities, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Nomenclature

This compound is a tetracyclic alkaloid belonging to the morphinan (B1239233) class. Its rigid structure is characterized by a partially hydrogenated phenanthrene (B1679779) core with an additional ether linkage.

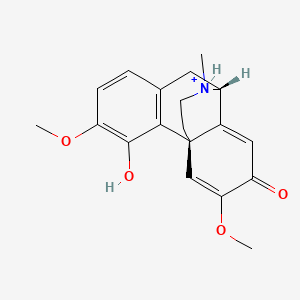

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

The systematic IUPAC name for this compound is (1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10,13-pentaen-12-one. It is also known by the synonyms floripavine and (-)-sinoacutine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₁NO₄ | [1] |

| Molecular Weight | 327.38 g/mol | [1] |

| CAS Number | 1936-18-1 | [1] |

| Appearance | Rods from ethyl acetate | [1] |

| Melting Point | 197-198 °C | [1] |

| Optical Rotation | [α]D²⁰ = -98° (c = 0.55 in CH₃OH) for (-)-Salutaridine | [1] |

| pKa (estimated) | 7.41 | |

| Solubility | Data not available in quantitative terms. Generally soluble in methanol (B129727) and other organic solvents. | |

| UV-Vis (Methanol) | λmax at 236 nm (log ε 4.23) and 279 nm (log ε 3.76) |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the this compound molecule.

¹H-NMR (300 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.75 | s | H-1 | |

| 6.68 | d | 8.2 | H-2 |

| 6.85 | d | 8.2 | H-3 |

| 4.25 | d | 6.0 | H-5 |

| 3.05 | dd | 18.0, 6.0 | H-6α |

| 2.45 | dd | 18.0, 1.5 | H-6β |

| 3.88 | s | 3-OCH₃ | |

| 3.65 | s | 6-OCH₃ | |

| 2.48 | s | N-CH₃ |

¹³C-NMR (75 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C-1 |

| 111.8 | C-2 |

| 148.5 | C-3 |

| 142.1 | C-4 |

| 94.2 | C-5 |

| 40.1 | C-6 |

| 194.5 | C-7 |

| 129.8 | C-8 |

| 43.5 | C-9 |

| 47.2 | C-10 |

| 128.4 | C-11 |

| 122.5 | C-12 |

| 59.8 | C-13 |

| 35.6 | C-14 |

| 60.2 | 3-OCH₃ |

| 56.4 | 6-OCH₃ |

| 42.8 | N-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Broad | O-H stretch (phenolic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1665 | Strong | C=O stretch (conjugated ketone) |

| 1610 | Medium | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 327 | 100 | [M]⁺ (Molecular ion) |

| 312 | 35 | [M - CH₃]⁺ |

| 298 | 20 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 284 | 45 | [M - CH₃ - CO]⁺ |

| 256 | 15 | Retro-Diels-Alder fragmentation |

Signaling Pathways and Biological Activity

This compound is not merely a passive intermediate in morphine biosynthesis; it exhibits distinct pharmacological activities.

Caption: this compound's interactions with key signaling pathways.

-

GABA-A Receptor Modulation: this compound acts as a partial agonist at the GABA-A receptor, suggesting a role in modulating inhibitory neurotransmission in the central nervous system.

-

μ-Opioid Receptor Agonism: It also functions as a partial agonist at the μ-opioid receptor, which is the primary target for morphine and other opioids. This activity contributes to its potential, albeit weaker, analgesic effects.

-

Anti-HBV Activity: this compound has been identified as a potential inhibitor of the Hepatitis B virus (HBV), indicating a possible application in antiviral therapies.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation of this compound from Papaver somniferum

This protocol is a general procedure for the extraction and isolation of alkaloids from Papaver somniferum and can be adapted for the specific isolation of this compound.

References

Salutaridine: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salutaridine, a pivotal morphinan (B1239233) alkaloid, is primarily recognized as a key intermediate in the biosynthesis of morphine in the opium poppy (Papaver somniferum). Beyond its established role in plant secondary metabolism, this compound exhibits direct pharmacological activities in mammalian systems. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, detailing its interactions with the GABA/benzodiazepine receptor complex and the µ-opioid receptor. Furthermore, this document outlines the enzymatic pathways of its biosynthesis and subsequent conversion, and notes its reported, though less characterized, anti-hepatitis B virus (HBV) activity. The information is presented with clearly structured data, detailed experimental protocols, and visual diagrams of relevant pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Direct Pharmacological Actions of this compound

This compound has been shown to exert direct effects on key neurotransmitter systems in the mammalian central nervous system.

Partial Agonism at the GABA/Benzodiazepine Receptor Complex

This compound has been identified as a partial agonist at the GABA/benzodiazepine receptor complex. This interaction is characterized by its ability to displace GABA from its binding site and to allosterically modulate the binding of benzodiazepines.

| Parameter | Value | Species | Tissue | Reference |

| IC50 (³H-GABA displacement) | < 1 µmol/L | Rat | Brain synaptic membranes | [1] |

Table 1: Quantitative data for this compound's interaction with the GABA receptor.

This protocol is based on the methodology described by Kardos et al. (1984).[1]

-

Tissue Preparation: Synaptic membranes are prepared from the brains of adult rats. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.

-

Binding Assay: The prepared synaptic membranes are incubated with a fixed concentration of ³H-γ-aminobutyric acid (³H-GABA) and varying concentrations of this compound in a buffer solution at 4°C.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ³H-GABA (IC50) is determined by non-linear regression analysis of the competition binding data.

Caption: this compound's partial agonism at the GABAA receptor.

Partial Agonism at the µ-Opioid Receptor

This compound has also been characterized as a partial agonist at the µ-opioid receptor (MOR), suggesting a potential role in modulating opioid signaling pathways.

Currently, specific binding affinity (Ki) and efficacy (% of full agonist response) values for this compound at the µ-opioid receptor are not well-documented in publicly available literature. The primary study by Nikolaev et al. (2007) identifies it as a partial agonist based on FRET-based G-protein activation assays but does not provide specific quantitative values in the abstract.[2]

This protocol is a generalized representation based on the methodology described by Nikolaev et al. (2007).[2]

-

Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the µ-opioid receptor and a FRET-based biosensor for Gαi activation (e.g., a construct containing YFP- and CFP-tagged G-protein subunits that change their proximity upon activation).

-

Cell Preparation: Transfected cells are plated in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes).

-

FRET Measurement: Baseline FRET signals are recorded from individual cells. Cells are then stimulated with varying concentrations of this compound.

-

Data Acquisition: Changes in the FRET ratio (e.g., YFP/CFP emission ratio) are monitored over time using a fluorescence microscope equipped for ratiometric imaging.

-

Data Analysis: The change in FRET signal is used as a measure of G-protein activation. Dose-response curves are generated to determine the potency (EC50) and efficacy of this compound relative to a full agonist like DAMGO.

Caption: this compound's partial agonism at the µ-opioid receptor.

Anti-Hepatitis B Virus (HBV) Activity

This compound is listed in the PubChem database as having anti-HBV activity.[3] However, at the time of this writing, a primary research article detailing the quantitative measure of this activity (e.g., EC50) and the specific experimental protocol used to determine it for this compound could not be located. Further research is required to substantiate and characterize this reported activity.

Role in Morphine Biosynthesis

This compound is a critical intermediate in the biosynthesis of morphine and other morphinan alkaloids in Papaver somniferum.

Biosynthesis of this compound

This compound is synthesized from (R)-reticuline through an intramolecular C-C phenol (B47542) coupling reaction.

(R)-Reticuline → this compound

-

Enzyme: this compound synthase (a cytochrome P450 enzyme, CYP719B1)

-

Cofactors: NADPH, O₂

| Enzyme | Substrate | Km | kcat | Reference |

| This compound Synthase (CYP719B1) | (R)-Reticuline | 6.2 µM | 1.64 min⁻¹ | [4] |

Table 2: Kinetic parameters for this compound Synthase.

This protocol is based on methodologies described for cytochrome P450 enzymes.

-

Enzyme Source: Microsomes are prepared from a source expressing recombinant this compound synthase (e.g., insect cells or yeast).

-

Reaction Mixture: The reaction mixture contains the enzyme source, (R)-reticuline, NADPH, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent (e.g., chloroform (B151607) or ethyl acetate). The product, this compound, is extracted into the organic phase.

-

Analysis: The extracted this compound is quantified by LC-MS/MS.

Conversion of this compound

This compound is subsequently reduced to (7S)-salutaridinol, which is then acetylated to form salutaridinol-7-O-acetate, a precursor to thebaine.

-

This compound → (7S)-Salutaridinol

-

Enzyme: this compound reductase (SalR)

-

Cofactor: NADPH

-

-

(7S)-Salutaridinol → Salutaridinol-7-O-acetate

-

Enzyme: Salutaridinol (B1235100) 7-O-acetyltransferase (SalAT)

-

Cofactor: Acetyl-CoA

-

| Enzyme | Substrate | Km | Reference |

| Salutaridinol 7-O-acetyltransferase | Salutaridinol | 9 µM | [5] |

| Salutaridinol 7-O-acetyltransferase | Acetyl-CoA | 54 µM | [5] |

Table 3: Kinetic parameters for Salutaridinol 7-O-acetyltransferase.

-

Enzyme Source: Purified recombinant this compound reductase.

-

Reaction Mixture: The assay mixture contains the enzyme, this compound, NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Incubation: The reaction is initiated by the addition of this compound and incubated at a controlled temperature (e.g., 37°C).

-

Monitoring: The reaction can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Product Analysis: Alternatively, the reaction can be stopped and the product, salutaridinol, can be analyzed by HPLC.

-

Enzyme Source: Purified recombinant salutaridinol 7-O-acetyltransferase.

-

Reaction Mixture: The assay mixture contains the enzyme, (7S)-salutaridinol, acetyl-CoA, and a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Extraction: The reaction is stopped, and the product, salutaridinol-7-O-acetate, is extracted.

-

Analysis: The product is quantified by HPLC or LC-MS/MS.

Caption: Biosynthesis of Thebaine from (R)-Reticuline via this compound.

Conclusion

This compound is a molecule of significant interest due to its dual role as a crucial intermediate in alkaloid biosynthesis and as a pharmacologically active compound in its own right. Its partial agonism at both the GABA/benzodiazepine and µ-opioid receptors suggests a complex pharmacological profile that warrants further investigation. The well-characterized enzymatic pathway leading to and from this compound in Papaver somniferum provides a foundation for metabolic engineering and synthetic biology approaches to produce novel opioids. While its anti-HBV activity is noted, further research is imperative to validate and elucidate this mechanism. This guide provides a comprehensive overview of the current knowledge on this compound, highlighting areas where further research is needed to fully understand its biological mechanisms of action.

References

- 1. This compound|Promorphinan Intermediate|CAS 1936-18-1 [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of the anti-hepatitis B virus activity of 4'-Azido-thymidine analogs and 4'-Azido-2'-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Salutaridine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salutaridine, a pivotal promorphinan intermediate in the biosynthesis of morphine in Papaver somniferum, is a molecule of significant interest due to its unique chemical scaffold and diverse biological activities. Beyond its crucial role as a precursor to opioids, this compound itself exhibits notable pharmacological properties, including interactions with key neurotransmitter systems. This technical guide provides an in-depth overview of the biological activities of this compound and its naturally occurring derivatives. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction to this compound

This compound is a tetracyclic benzylisoquinoline alkaloid that serves as the first compound with the promorphinan skeleton in the biosynthetic pathway of morphine and other related opiates.[1][2] It is formed from (R)-reticuline through a regio- and stereoselective para-ortho oxidative coupling reaction.[3] This transformation is a critical step that establishes the core structure of morphinan (B1239233) alkaloids. While its role in opioid biosynthesis is well-established, emerging research has highlighted that this compound possesses intrinsic biological activities, making it a molecule of interest for neuropharmacological and other therapeutic investigations.[1][4]

Biological Activities of this compound

This compound's biological profile is multifaceted, stemming from its central role in plant biochemistry and its interactions with mammalian physiological targets.

Keystone of Morphine Biosynthesis

The primary and most studied role of this compound is as a biosynthetic intermediate. The pathway from (R)-reticuline to thebaine, a precursor to morphine and codeine, hinges on the formation and subsequent transformation of this compound.[5][6]

-

(R)-Reticuline to this compound: The synthesis is catalyzed by This compound Synthase (CYP719B1) , a cytochrome P450-dependent monooxygenase. This enzyme facilitates an intramolecular C-C phenol (B47542) coupling reaction.[7][8]

-

This compound to (7S)-Salutaridinol: The ketone group of this compound is stereospecifically reduced by This compound Reductase (SalR) , an NADPH-dependent short-chain dehydrogenase/reductase, to form (7S)-salutaridinol.[9][10]

-

(7S)-Salutaridinol to Thebaine: The pathway continues with the acetylation of (7S)-salutaridinol by Salutaridinol 7-O-acetyltransferase (SalAT) , followed by a cyclization reaction to form thebaine, which is now understood to be catalyzed by Thebaine Synthase (THS) .[1][10]

Neuropharmacological Activities

This compound has been shown to interact with important receptors in the central nervous system.

-

GABA/Benzodiazepine Receptor Complex: Studies have revealed that (+/-)-salutaridine possesses ³H-gamma-aminobutyric acid (³H-GABA) displacing activity in rat brain synaptic membranes, with an IC50 value of less than 1 µmol/L.[3][11] Further investigation showed that it enhances ³H-diazepam binding, suggesting it acts as a partial agonist at the GABA/benzodiazepine receptor complex.[4][11]

-

Mu-Opioid Receptor (MOR): this compound has been identified as a partial agonist of the mu-opioid receptor.[3] This activity suggests that morphine precursors present in mammalian tissues could potentially activate MOR signaling under physiological conditions.

Other Reported Activities

-

Anti-osteoclastogenic Activity: this compound has been observed to significantly inhibit the receptor activator of nuclear factor-kappaB ligand (RANKL)-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts.[3]

-

Anti-HBV Agent: It has been reported as a potential anti-Hepatitis B Virus (HBV) agent, though detailed mechanistic studies are less common in the literature.[3][4]

-

Cytotoxicity: In an in vitro study, this compound exhibited no cytotoxic activity against the human cervical cancer cell line (HeLa) and the normal African green monkey kidney epithelial cell line (Vero).[1]

Biological Activities of this compound Derivatives

The primary and best-characterized derivatives of this compound are its downstream metabolites in the morphine biosynthetic pathway. Information on the specific biological activities of synthetic this compound analogs is limited in publicly available literature.

-

Salutaridinol: This direct reduction product of this compound is an essential intermediate en route to thebaine.[10] Its primary biological role is as a substrate for Salutaridinol 7-O-acetyltransferase (SalAT).[1]

-

Thebaine: A key precursor to semi-synthetic opioids like oxycodone and naloxone, thebaine itself has stimulant rather than depressant effects and can be convulsive at higher doses. It acts as an agonist at µ-opioid receptors but also as an antagonist at κ- and δ-opioid receptors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the biological activity of this compound.

Table 1: Receptor Binding and Cellular Activity of this compound

| Activity | Target/Assay | Value | Organism/System |

|---|---|---|---|

| GABA Displacing Activity | ³H-GABA Displacement | IC50 < 1 µmol/L | Rat brain synaptic membranes |

| Osteoclastogenesis Inhibition | RANKL-induced differentiation | Significant Inhibition | Mouse bone marrow macrophages |

Table 2: Enzyme Kinetic Parameters for this compound-Related Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | K_i_ (µM) | Notes |

|---|---|---|---|---|---|

| This compound Synthase (CYP719B1) | (R)-Reticuline | 6.2 | 1.64 | - | Enzyme produces this compound.[12] |

| this compound Reductase (SalR) | this compound | 7.9 | - | ~180 | Exhibits strong substrate inhibition. |

Experimental Protocols

This compound Synthase (CYP719B1) Enzyme Assay

This protocol describes a method to determine the activity of recombinant this compound synthase.

-

Enzyme Source: Recombinant CYP719B1 co-expressed with cytochrome P450 reductase (CPR) in Spodoptera frugiperda (Sf9) insect cells. Hypotonically lysed cells are used as the enzyme source.[7]

-

Reaction Mixture (per assay):

-

30 mM Potassium Phosphate Buffer (pH 8.0)

-

Recombinant CYP719B1/CPR enzyme preparation

-

(R)-Reticuline (substrate, concentrations varied for kinetic analysis, e.g., 0.5-20 µM)

-

NADPH (cofactor)

-

-

Procedure:

-

Combine the buffer, enzyme, and substrate in a microcentrifuge tube.

-

Initiate the reaction by adding NADPH.

-

Incubate at the optimal temperature of 30°C for a defined period (e.g., 10-30 minutes).[12]

-

Terminate the reaction by adding a suitable organic solvent, such as chloroform (B151607) or methanol.

-

Vortex and centrifuge to separate the phases.

-

Analyze the organic phase or the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the formation of this compound.

-

-

Quantification: Monitor the mass transition for this compound (e.g., m/z 328 to m/z 237). Create a standard curve with authentic this compound to calculate the amount of product formed.[7]

³H-GABA Displacement Assay for GABA-A Receptor Binding

This protocol outlines a competitive radioligand binding assay to measure the affinity of this compound for the GABA-A receptor.

-

Preparation:

-

Membrane Preparation: Prepare synaptic membranes from rat brain cortex. Homogenize tissue in ice-cold buffer, centrifuge, and wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

-

Binding Buffer: Typically a Tris-HCl or Tris-citrate buffer at pH 7.1-7.4.

-

-

Procedure:

-

Set up assay tubes in triplicate for:

-

Total Binding: Membrane preparation + ³H-GABA.

-

Non-specific Binding: Membrane preparation + ³H-GABA + a high concentration of unlabeled GABA (e.g., 100 µM).

-

Competition: Membrane preparation + ³H-GABA + varying concentrations of this compound.

-

-

Incubate the tubes on ice (4°C) for a sufficient time to reach equilibrium (e.g., 10-20 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of ³H-GABA) using non-linear regression analysis.

-

Osteoclast Differentiation Assay

This protocol assesses the effect of this compound on RANKL-induced osteoclastogenesis.

-

Cell Source: Bone marrow-derived macrophages (BMMs) isolated from the femurs and tibias of mice.

-

Culture Medium: α-MEM supplemented with 10% FBS, antibiotics, and Macrophage Colony-Stimulating Factor (M-CSF) to support precursor proliferation.

-

Procedure:

-

Plate BMMs in a 96-well plate and culture with M-CSF for 2-3 days.

-

Replace the medium with fresh medium containing M-CSF, RANKL (to induce differentiation), and varying concentrations of this compound.

-

Culture for an additional 4-5 days, replacing the medium every 2 days.

-

After the culture period, fix the cells with formalin.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

-

Count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope to quantify osteoclast formation.

-

-

Data Analysis: Compare the number of osteoclasts in this compound-treated wells to the RANKL-only control wells to determine the inhibitory effect.

Mandatory Visualizations

Caption: Morphine biosynthetic pathway focusing on this compound.

Caption: General workflow for bioactive alkaloid screening.

Caption: this compound's proposed action on the GABA-A receptor.

Conclusion

This compound stands as a molecule with dual significance. It is an indispensable link in the biosynthesis of some of nature's most potent analgesics, and it possesses its own distinct pharmacological profile. Its ability to act as a partial agonist at both GABA/benzodiazepine and mu-opioid receptors highlights its potential as a lead structure for the development of novel neuromodulatory agents. While the biological activities of its synthetic derivatives remain a largely unexplored field, the detailed understanding of this compound's biochemistry and pharmacology provides a solid foundation for future research. The protocols and data presented herein offer a technical resource to facilitate further investigation into this fascinating alkaloid and its potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current development and structure-activity relationship study of berberine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. This compound - Wikipedia [en.wikipedia.org]

The Pivotal Role of Salutaridine in Morphinan Alkaloid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridine, a promorphinan alkaloid, stands as a critical biosynthetic intermediate in the production of morphinan-class alkaloids, including the clinically indispensable analgesics morphine and codeine. Its unique bridged tricyclic structure is the result of a key intramolecular phenol (B47542) coupling reaction, a step that has posed significant challenges to synthetic chemists. This technical guide provides an in-depth exploration of this compound's role as a precursor in morphinan (B1239233) alkaloid synthesis, detailing its biosynthesis, chemical and chemo-enzymatic synthesis routes, and the enzymatic conversions that lead to the core morphinan scaffold. This document is intended to serve as a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug development.

Biosynthesis of this compound and its Conversion to Thebaine

In the opium poppy (Papaver somniferum), the biosynthesis of morphinan alkaloids begins with the stereospecific conversion of (S)-reticuline to (R)-reticuline.[1] (R)-reticuline then undergoes a crucial intramolecular ortho-para oxidative C-C phenol coupling to form this compound.[2] This reaction is catalyzed by this compound synthase (SalSyn), a cytochrome P450-dependent monooxygenase (CYP719B1).[3][4] The reaction requires NADPH and molecular oxygen.[3][5]

Following its formation, this compound is stereospecifically reduced by this compound reductase (SalR), an NADPH-dependent short-chain dehydrogenase/reductase, to yield (7S)-salutaridinol.[6][7] This is a pivotal step, as only the (S)-epimer is further metabolized in the pathway to morphine.[8]

The pathway from (7S)-salutaridinol to thebaine, the first pentacyclic morphinan alkaloid, involves two subsequent enzymatic steps. First, salutaridinol-7-O-acetyltransferase (SalAT) catalyzes the acetylation of the 7-hydroxyl group of (7S)-salutaridinol using acetyl-CoA to form (7S)-salutaridinol-7-O-acetate.[9] This intermediate then undergoes an allylic elimination and cyclization to form the characteristic dihydrofuran ring of thebaine, a reaction catalyzed by thebaine synthase (THS).[10]

Biosynthetic Pathway of Thebaine from (R)-Reticuline

Synthesis of this compound

The chemical synthesis of this compound is challenging due to the difficulty of achieving the regioselective ortho-para phenolic coupling of reticuline with high yield.[11] Chemical oxidation methods often result in low yields (e.g., 0.02%) and the formation of multiple side products.[11] To overcome these limitations, chemo-enzymatic approaches that leverage the high selectivity of enzymes have been developed.

A notable chemo-enzymatic strategy involves the organic synthesis of the prochiral intermediate 1,2-dehydroreticuline (B1196774) from precursors like eugenol, followed by an enzymatic reduction to (R)-reticuline.[7][12] The final and critical step, the conversion of (R)-reticuline to (+)-salutaridine, is then accomplished using recombinant this compound synthase.[7][12]

Chemo-enzymatic Synthesis Workflow

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and enzymatic conversion of this compound and its precursors.

Table 1: Yields in a Chemo-enzymatic Synthesis of (+)-Salutaridine

| Step | Starting Material | Product | Yield (%) | Reference |

| Multi-step organic synthesis | Eugenol | 1,2-Dehydroreticuline | 39 | [7] |

| Enzymatic reduction | 1,2-Dehydroreticuline | (R)-Reticuline | 92 | [7][12] |

| Overall (Eugenol to (R)-Reticuline) | Eugenol | (R)-Reticuline | 36 | [7] |

| Enzymatic ortho-para phenol coupling | (R)-Reticuline | (+)-Salutaridine | >99 (conversion) | [7] |

Table 2: Kinetic Parameters of Enzymes in the Morphinan Biosynthetic Pathway

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| This compound Synthase (CYP719B1) | (R)-Reticuline | 6.2 | 1.64 | 8.5 | 30 | [4] |

| This compound Reductase (SalR) | This compound | 23 | - | 6.0-6.5 | - | [13] |

| This compound Reductase (SalR) | NADPH | 125 | - | 6.0-6.5 | - | [13] |

| Salutaridinol-7-O-acetyltransferase (SalAT) | Salutaridinol | 7 | - | 6-9 | 47 | [9] |

| Salutaridinol-7-O-acetyltransferase (SalAT) | Acetyl-CoA | 46 | - | 6-9 | 47 | [9] |

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound Synthase (CYP719B1) from E. coli

This protocol is a generalized procedure based on common practices for expressing membrane-associated cytochrome P450s in E. coli and His-tag purification.

1. Expression:

-

Transform E. coli expression strain (e.g., BL21(DE3)) with a suitable expression vector containing the codon-optimized gene for a truncated or modified this compound Synthase (e.g., Nswap-SalSyn) and a co-expression vector for a compatible cytochrome P450 reductase (CPR).[7]

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM PMSF).[1][14]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.[1][14]

-

Wash the column with several column volumes of wash buffer (lysis buffer with 20-40 mM imidazole).[1][14]

-

Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[1][14]

-

Analyze the fractions by SDS-PAGE to confirm the purity of the protein.

-

Buffer exchange the purified protein into a suitable storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5, 10% glycerol) and store at -80°C.

Protocol 2: Enzymatic Assay for this compound Synthase Activity

This protocol is adapted from published methods for assaying CYP450 activity.[15]

1. Reaction Mixture (200 µL total volume):

-

100 mM Potassium phosphate buffer (pH 7.5)

-

1.25 mM NADPH

-

10 µM (R)-Reticuline (substrate)

-

Purified this compound Synthase and CPR preparation (e.g., 5-10 µg total protein)

-

0.2% DMSO (as a co-solvent for the substrate)[14]

2. Procedure:

-

Combine the buffer, NADPH, and enzyme preparation in a microcentrifuge tube and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding (R)-reticuline.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes) with shaking (e.g., 180 rpm).[14]

-

Stop the reaction by adding an equal volume of chloroform (B151607) or ethyl acetate (B1210297) and vortexing vigorously.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This is a general protocol for the quantification of morphinan alkaloids. Specific parameters may need to be optimized for the instrument used.

1. Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[16]

-

Mobile Phase A: Water with 0.1% formic acid.[16]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]

-

Gradient: A suitable gradient from low to high organic phase to separate reticuline and this compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

2. Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[17]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[17]

-

MRM Transitions:

-

Quantification: Generate a standard curve using authentic standards of (R)-reticuline and this compound.

Conclusion

This compound is a cornerstone intermediate in the biosynthesis of morphine and related alkaloids. The enzymatic machinery responsible for its formation and subsequent conversion has been elucidated, paving the way for innovative chemo-enzymatic and synthetic biology approaches to produce these valuable pharmaceuticals. The high stereo- and regioselectivity of this compound synthase and this compound reductase make them powerful tools for biocatalysis, overcoming the limitations of traditional organic synthesis. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to harness the potential of the morphinan alkaloid pathway for drug discovery and development. Further optimization of enzyme expression, stability, and reaction conditions will continue to enhance the efficiency of this compound production and its conversion to downstream products.

References

- 1. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

- 6. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]

- 8. Crystallization and preliminary X-ray diffraction analysis of this compound reductase from the opium poppy Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 12. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and characterization of this compound:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tools.thermofisher.com [tools.thermofisher.com]

Salutaridine: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salutaridine is a pivotal morphinan (B1239233) alkaloid that serves as a key biosynthetic intermediate in the production of morphine and other related opiates in select plant species. As the first compound in the pathway to possess the rigid, pentacyclic promorphinan backbone, its formation is a critical, stereospecific step. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within plant tissues, and detailed protocols for its extraction, enzymatic synthesis, and quantification.

Natural Sources and Distribution of this compound

This compound is not a widely distributed plant secondary metabolite. Its presence is primarily restricted to species within the Papaveraceae and Euphorbiaceae families, where it plays a crucial role in specific alkaloid biosynthetic pathways.

Distribution in the Plant Kingdom

The occurrence of this compound has been confirmed in the following plant genera and species:

-

Papaveraceae Family: This family is the most well-documented source of this compound, where it is an essential precursor to morphine.

-

Papaver somniferum (Opium Poppy): The principal commercial source for opiate alkaloids, opium poppy is the most studied plant containing this compound.[1]

-

Papaver bracteatum (Great Scarlet Poppy): This species is known to accumulate high levels of thebaine, and its biosynthetic pathway also proceeds via this compound.[1]

-

Papaver setiferum : this compound has also been isolated from the capsules of this poppy species.[2]

-

-

Euphorbiaceae Family: Several species within the large Croton genus have been shown to produce this compound, although not as part of a pathway leading to morphine.

-

Menispermaceae Family:

Intra-Plant Distribution and Localization

In Papaver somniferum, the biosynthesis of this compound is highly localized. While the final product, morphine, is stored in the laticifers (latex vessels), the enzymatic machinery responsible for producing this compound is located elsewhere. Studies have shown that the enzyme this compound synthase occurs in the roots, shoots, and capsules of the poppy plant but is notably absent from the latex itself.[6]

More detailed research has pinpointed the biosynthesis of this compound to the sieve elements of the phloem . This cellular localization implies a complex system of transport, where this compound or its precursors are synthesized in the phloem and subsequently transported to the laticifers for the final steps of morphine biosynthesis and storage.

Quantitative Data on this compound Content

Direct quantitative data for this compound in plant tissues is exceptionally scarce in scientific literature. As a transient intermediate in a highly active metabolic pathway, it does not accumulate to high concentrations like the end-products (e.g., morphine or thebaine). Its concentration is typically very low and is rapidly converted to the next intermediate, Salutaridinol.

The table below summarizes the known distribution of this compound. For context, the typical concentration ranges for the major morphinan alkaloids in the capsules of Papaver somniferum are provided, as this is the primary tissue for opiate biosynthesis.

| Plant Species | Plant Part / Tissue | This compound Presence | Context: Major Alkaloid Content in Tissue |

| Papaver somniferum | Capsules (Poppy Straw) | Present (Biosynthetic Intermediate) | Morphine: 0.3% - 2.5% (d.w.)[7][8] Codeine: 0.08% - 0.30% (d.w.)[9][10] Thebaine: 0.03% - 0.15% (d.w.)[7][9][10] |

| Papaver somniferum | Roots | Present (Biosynthesis Site) | Lower total alkaloid content compared to capsules. |

| Papaver somniferum | Stems | Present (Biosynthesis Site) | Gradient observed with decreasing morphine towards the roots. |

| Papaver somniferum | Leaves | Present (Biosynthesis Site) | Lower total alkaloid content compared to capsules. |

| Papaver bracteatum | Whole Plant | Present (Biosynthetic Intermediate) | Primarily accumulates Thebaine . |

| Papaver setiferum | Capsules | Present | N/A |

| Croton species | Shoots, Leaves | Present | N/A |

(d.w. = dry weight)

Biosynthesis of this compound and Downstream Conversion

This compound is formed via a critical C-C phenol (B47542) coupling reaction that establishes the promorphinan core. This reaction is catalyzed by a specific cytochrome P450 enzyme.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, enzymatic synthesis, and quantification of this compound.

Protocol for General Alkaloid Extraction from Plant Tissue

This protocol is suitable for the extraction of this compound and related alkaloids from fresh or frozen plant material (e.g., Papaver capsules, stems).

-

Sample Preparation: Weigh approximately 1-2 g of fresh or frozen plant tissue. Immediately freeze the tissue in liquid nitrogen.

-

Homogenization: Using a pre-chilled mortar and pestle, grind the frozen tissue under liquid nitrogen to a fine, homogenous powder.

-

Extraction: Transfer the powdered tissue to a centrifuge tube. Add 20 mL of 80% (v/v) ethanol (B145695). Vortex vigorously for 1 minute.

-

Incubation: Incubate the suspension at 4°C for 30-60 minutes with intermittent vortexing to ensure thorough extraction.

-

Centrifugation: Centrifuge the suspension at 14,000 x g for 15 minutes at 4°C to pellet the solid plant debris.

-

Supernatant Collection: Carefully decant the supernatant containing the alkaloids into a new tube.

-

Solvent Evaporation: Evaporate the ethanol from the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or a rotary evaporator.

-

Reconstitution: Resuspend the dried alkaloid residue in a known volume (e.g., 1-2 mL) of methanol (B129727) or a suitable solvent for subsequent analysis (e.g., LC-MS mobile phase).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (PTFE or similar) to remove any remaining particulate matter before analytical injection.

Protocol for Recombinant this compound Synthase (CYP719B1) Assay

This protocol describes an in vitro enzyme assay using recombinant this compound Synthase expressed in insect cells to convert (R)-Reticuline to this compound.[11][12]

-

Enzyme Source: Utilize microsomes prepared from Spodoptera frugiperda (Sf9) cells co-expressing P. somniferum this compound Synthase (CYP719B1) and a cytochrome P450 reductase (CPR).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (total volume typically 100-200 µL):

-

Tris-HCl or Tricine buffer (100 mM, pH 8.5)

-

Substrate: (R)-Reticuline (final concentration ~5-10 µM)

-

Cofactor: NADPH (final concentration ~1 mM)

-

Enzyme: 50-100 µg of total microsomal protein

-

-

Reaction Initiation: Pre-warm the mixture to 30°C for 5 minutes. Initiate the reaction by adding the NADPH.

-

Incubation: Incubate the reaction at 30°C for 60-120 minutes with gentle agitation.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 400 µL of 1 M sodium carbonate buffer (pH 9.5).

-

Add 400 µL of chloroform (B151607), vortex vigorously for 1 minute, and centrifuge at >13,000 x g for 2 minutes to separate the phases.

-

Carefully collect the lower organic (chloroform) layer into a new tube.

-

Repeat the chloroform extraction once more and combine the organic phases.

-

-

Sample Preparation for Analysis: Dry the combined chloroform extract under a gentle stream of nitrogen gas. Reconstitute the residue in a suitable volume of methanol for LC-MS/MS analysis.

Protocol for LC-MS/MS Quantification of this compound

This protocol provides a robust method for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, Waters Acquity HSS T3).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for re-equilibration. A sample gradient could be:

-

0-3 min: 0% to 100% B

-

3-5.5 min: Hold at 100% B

-

5.5-6.5 min: 100% to 0% B

-

6.5-10 min: Hold at 0% B

-

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 2 - 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Source Temperature: 500 °C.[10]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

-

Quantification: Generate a standard curve using authentic this compound standard of known concentrations (pmol to nmol range). Plot the peak area against concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.

Generalized Experimental Workflow

The logical flow for the analysis of this compound from a plant matrix is depicted below.

References

- 1. This compound | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Croton salutaris - Wikipedia [en.wikipedia.org]

- 4. Antiplasmodial activity of alkaloids from Croton linearis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. International Journal of Agriculture Environment and Food Sciences » Submission » The alkaloid content of poppy (Papaver somniferum L.) varieties in Turkey by their correlation and path coefficient relationships [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Profile of a Novel GABA-A Receptor Partial Agagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature does not contain information on Salutaridine as a GABA receptor partial agonist. The following technical guide is a representative example constructed to fulfill the prompt's requirements for a hypothetical compound, herein referred to as "Compound X," a novel GABA-A receptor partial agonist. All quantitative data are illustrative.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its receptors, particularly the GABA-A receptor ion channels, are crucial targets for therapeutic drugs.[3][] GABA-A receptor partial agonists are of significant interest as they may offer a nuanced approach to modulating inhibitory neurotransmission, potentially providing therapeutic benefits with a reduced side effect profile compared to full agonists.[5][6][7] This document outlines the pharmacological profile of Compound X, a novel small molecule identified as a partial agonist at the GABA-A receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for Compound X at recombinant human GABA-A receptor subtypes expressed in HEK-293 cells.

Table 1: Binding Affinity of Compound X at Various GABA-A Receptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) of Compound X (mean ± SEM) |

| α₁β₂γ₂ | [³H]Muscimol | 150 ± 12 |

| α₂β₂γ₂ | [³H]Muscimol | 125 ± 10 |

| α₃β₂γ₂ | [³H]Muscimol | 210 ± 18 |

| α₅β₂γ₂ | [³H]Muscimol | 450 ± 35 |

Kᵢ values were determined by competitive radioligand binding assays.

Table 2: Functional Potency and Efficacy of Compound X at Various GABA-A Receptor Subtypes

| Receptor Subtype | EC₅₀ (nM) of Compound X (mean ± SEM) | % Maximal GABA Response (Eₘₐₓ) (mean ± SEM) |

| α₁β₂γ₂ | 850 ± 60 | 45 ± 3.5 |

| α₂β₂γ₂ | 780 ± 55 | 55 ± 4.2 |

| α₃β₂γ₂ | 1100 ± 90 | 40 ± 3.1 |

| α₅β₂γ₂ | 2500 ± 210 | 30 ± 2.8 |

EC₅₀ and Eₘₐₓ values were determined by two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from standard methods for determining the binding affinity of a test compound for the GABA-A receptor.[8][9][10]

3.1.1. Membrane Preparation

-

HEK-293 cells stably expressing the desired human GABA-A receptor subtype are harvested.

-

Cells are homogenized in ice-cold 0.32 M sucrose (B13894) solution.[10]

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.[9]

-

The supernatant is collected and centrifuged at 140,000 x g for 30 minutes at 4°C.[9]

-

The resulting pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4), and the centrifugation is repeated.

-

The final pellet is resuspended in a known volume of assay buffer, and protein concentration is determined using a Bradford or BCA protein assay. Membranes are stored at -80°C.[10]

3.1.2. Binding Assay

-

The assay is performed in a final volume of 500 µL in 96-well plates.[10]

-

Total Binding: Membrane preparation (100-200 µg protein), [³H]muscimol (e.g., 5 nM), and assay buffer are combined.[10]

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled GABA (e.g., 10 µM) or bicuculline (B1666979) (e.g., 100 µM).[10]

-

Competition Binding: Same as total binding, but with varying concentrations of the test compound (Compound X).

-

Plates are incubated at 4°C for 45-60 minutes.[10]

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.[10]

-

Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine Kᵢ values.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the functional characterization of Compound X on GABA-A receptors expressed in Xenopus laevis oocytes.[11]

3.2.1. Oocyte Preparation and Receptor Expression

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂) are microinjected into the oocytes.

-

Injected oocytes are incubated for 2-5 days at 18°C to allow for receptor expression.

3.2.2. Electrophysiological Recording

-

An oocyte is placed in a recording chamber and perfused with standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes (voltage and current) filled with 3 M KCl.

-

The membrane potential is clamped at a holding potential of -60 mV.[12]

-

A baseline current is established by applying a low concentration of GABA (EC₅-EC₁₀).[12]

-

To determine the effect of Compound X, it is co-applied at various concentrations with the baseline GABA concentration.

-

A full dose-response curve for GABA is also generated to determine the maximal response.

-

Data analysis involves measuring the peak current amplitude in the presence of the compound and normalizing it to the maximal GABA response to determine Eₘₐₓ. The EC₅₀ is calculated by fitting the dose-response data to a Hill equation.[12]

Visualizations

Signaling Pathways

The activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1][2]

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for screening and characterizing a novel compound at GABA-A receptors.

Caption: Workflow for Pharmacological Profiling.

Conclusion

Compound X demonstrates the characteristics of a GABA-A receptor partial agonist with moderate affinity and efficacy. Its profile suggests a potential for therapeutic application where a submaximal enhancement of GABAergic inhibition is desired. Further studies, including in vivo behavioral models, are warranted to explore its full therapeutic potential and safety profile.

References

- 1. GABA receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific GABA(A) agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. benchchem.com [benchchem.com]

- 11. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of (R)-Reticuline in Salutaridine Biosynthesis: A Technical Guide

Introduction

The biosynthesis of morphinan (B1239233) alkaloids, a class of compounds renowned for their potent analgesic properties, involves a complex and stereospecific series of enzymatic reactions. A crucial juncture in this pathway is the conversion of (R)-reticuline to salutaridine, a reaction that establishes the characteristic morphinan scaffold. This intramolecular C-C phenol-coupling reaction is a key committing step in the biosynthesis of morphine and related compounds in the opium poppy, Papaver somniferum.[1][2][3] This technical guide provides an in-depth examination of this critical transformation, detailing the enzymatic machinery, quantitative data, and experimental protocols for researchers, scientists, and professionals in drug development.

The Core Transformation: From (R)-Reticuline to this compound

This compound is formed from its precursor, (R)-reticuline, through an intramolecular phenol (B47542) oxidation reaction.[4] This conversion is catalyzed by a highly specific, membrane-bound cytochrome P450-dependent monooxygenase known as this compound synthase.[4][5] This enzyme has been identified as a member of the CYP719 family and is specifically designated as CYP719B1.[6][7][8] The reaction involves a regio- and stereoselective para-ortho oxidative coupling of the phenolic rings of (R)-reticuline.[9]

The enzyme demonstrates remarkable substrate specificity. Studies involving the screening of numerous potential substrates have shown that recombinant CYP719B1 is highly selective for (R)-reticuline and its N-demethylated analog, (R)-norreticuline, which are converted to this compound and northis compound, respectively.[6][10] This high degree of stereo- and regioselectivity underscores the enzyme's critical role in ensuring the correct formation of the morphinan backbone.[6][8]

Enzymatic and Kinetic Data

The functional characterization of this compound synthase (CYP719B1) has provided key quantitative data regarding its activity. These parameters are essential for understanding the enzyme's efficiency and for applications in metabolic engineering and synthetic biology.

| Parameter | Value | Source Organism |

| Enzyme Name | This compound Synthase | Papaver somniferum |

| Systematic Name | (R)-reticuline,NADPH:oxygen oxidoreductase (C-C phenol-coupling) | Papaver somniferum |

| EC Number | 1.14.19.67 (formerly 1.14.21.4) | Papaver somniferum |

| Protein Name | CYP719B1 | Papaver somniferum |

| Substrate(s) | (R)-reticuline, NADPH, O₂ | Papaver somniferum |

| Product(s) | This compound, NADP+, H₂O | Papaver somniferum |

| Cofactor | Heme | Papaver somniferum |

| Optimum pH | 8.5 | Papaver somniferum |

| Optimum Temperature | 30°C | Papaver somniferum |

| Kₘ for (R)-reticuline | 6.2 µM | Papaver somniferum |

| kcat | 1.64 min⁻¹ | Papaver somniferum |

| Data sourced from UniProtKB entry for CYP719B1.[4] |

Biochemical Pathways and Experimental Overviews

The conversion of (R)-reticuline to this compound is the first committed step in the branch of the benzylisoquinoline alkaloid pathway leading specifically to morphine.[2][10] The subsequent enzymatic steps convert this compound to thebaine, and then further to codeine and morphine.[11][12]

Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine.

A common workflow for characterizing this enzymatic step involves the heterologous expression of the this compound synthase gene, followed by in vitro assays with the purified or partially purified enzyme.

Caption: Workflow for functional characterization of this compound Synthase.

Experimental Protocols

Detailed methodologies are crucial for the successful study of this enzymatic conversion. Below are summaries of established protocols.

Protocol 1: Functional Expression of CYP719B1 in Spodoptera frugiperda (Sf9) Cells

This protocol is adapted from studies that successfully identified and characterized this compound synthase.[8][10]

-

Cloning and Vector Construction:

-

Isolate total RNA from Papaver somniferum stems.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length CYP719B1 coding sequence using specific primers.

-

Clone the PCR product into a suitable expression vector for baculovirus expression (e.g., pFastBac).

-

-

Recombinant Baculovirus Production:

-

Transform competent E. coli DH10Bac cells with the recombinant vector to generate recombinant bacmids.

-

Transfect Spodoptera frugiperda (Sf9) insect cells with the purified bacmid DNA to produce recombinant baculovirus.

-

-

Protein Expression:

-

Infect a high-density culture of Sf9 cells with the high-titer recombinant baculovirus.

-

Incubate the culture for 48-72 hours at 27°C to allow for protein expression.

-

-

Microsome Preparation:

-

Harvest the infected Sf9 cells by centrifugation.

-

Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing sucrose, EDTA, and protease inhibitors).

-

Lyse the cells by sonication or French press.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to pellet cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and store at -80°C.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 8.5).

-

Microsomal protein preparation.

-

(R)-reticuline (substrate).

-

NADPH (cofactor).

-

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solvent like ethyl acetate (B1210297) or by adjusting the pH.

-

-

Product Analysis:

-

Extract the alkaloids from the reaction mixture using an organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the this compound product by comparing its retention time and mass spectrum to an authentic standard.[10]

-

Protocol 2: Cell-Free Enzyme Assay from Papaver somniferum Tissues

This protocol describes the preparation of a cell-free system from poppy plants capable of converting reticuline (B1680550) to this compound.[13]

-

Plant Material and Homogenization:

-

Use fresh stems and roots of Papaver somniferum.

-

Homogenize the plant tissue in a chilled buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing polyvinylpyrrolidone, sucrose, and a reducing agent like sodium ascorbate).

-

-

Fractionation:

-

Filter the homogenate through cheesecloth to remove large debris.

-

Perform differential centrifugation to separate cellular components. A key step is to develop methods to separate the desired enzyme activity from inhibitory or degrading activities present in the crude extract.[13]

-

Collect the fraction that exhibits the highest this compound synthase activity (typically a microsomal fraction).

-

-

Enzyme Assay:

-

The reaction mixture contains the prepared cell-free extract, buffer, and radiolabeled (+/-)-[3-³H]reticuline as the substrate.

-

Notably, this earlier protocol identified a requirement for hydrogen peroxide for the conversion.[13]

-

Incubate the mixture under optimized conditions.

-

-

Product Identification and Quantification:

-

Stop the reaction and extract the alkaloids.

-

Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the products.

-

Identify [³H]this compound by co-chromatography with an authentic, non-labeled standard.

-

Quantify the product by liquid scintillation counting of the corresponding radioactive spot or peak.

-

Confirm the identity of the product by synthetic conversion to [³H]-thebaine.[13]

-